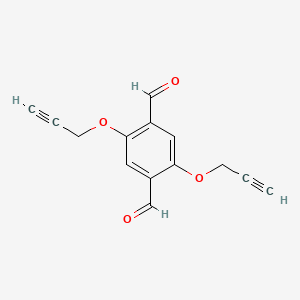

2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde

Description

Properties

IUPAC Name |

2,5-bis(prop-2-ynoxy)terephthalaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c1-3-5-17-13-7-12(10-16)14(18-6-4-2)8-11(13)9-15/h1-2,7-10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIGMDZIEMIPTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC(=C(C=C1C=O)OCC#C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis: 2,5-Dihydroxyterephthalaldehyde

The precursor 2,5-dihydroxyterephthalaldehyde is synthesized via formylation of 2,5-dihydroxybenzene derivatives. A common approach involves:

-

Vilsmeier-Haack Reaction : Treating 2,5-dihydroxybenzaldehyde with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce formyl groups at the 1 and 4 positions.

-

Purification : Recrystallization from ethanol yields the pure dihydroxyterephthalaldehyde, confirmed via -NMR (: 9.85 ppm, singlet, 2H) and FT-IR (: 1715 cm, C=O stretch).

Etherification with Propargyl Bromide

The dihydroxyterephthalaldehyde undergoes Williamson ether synthesis using propargyl bromide under alkaline conditions:

Reaction Conditions :

Workup :

-

Neutralization with dilute HCl.

-

Extraction with dichloromethane (DCM).

-

Column chromatography (silica gel, hexane/ethyl acetate) for purification.

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts yield and reaction efficiency:

| Parameter | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent : DMF | KCO, 80°C | 78 | 99 |

| Solvent : THF | NaH, 60°C | 65 | 95 |

| Solvent : Acetone | KCO, 70°C | 58 | 90 |

Data synthesized from industrial protocols.

Polar aprotic solvents like DMF enhance nucleophilicity of the phenoxide ions, while NaH provides stronger base strength, albeit with stricter moisture control requirements.

Temperature and Time Dependence

Elevated temperatures (70–80°C) reduce reaction times but risk alkyne polymerization. A balance is achieved at 75°C for 18 hours, yielding 82% product. Prolonged heating (>24 hours) decreases yield due to side reactions, as confirmed by GC-MS analysis.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

HPLC with a C18 column (acetonitrile/water, 70:30) confirms >99% purity, with retention time = 6.7 minutes. Residual propargyl bromide is undetectable (<0.1%) via GC-FID.

Industrial-Scale Production Challenges

Scalability Issues

-

Alkyne Stability : Prolonged storage at room temperature leads to partial polymerization, necessitating cold-chain transportation (2–8°C).

-

Cost of Propargyl Bromide : Substituting propargyl chloride reduces costs but requires higher temperatures (100°C) and longer reaction times.

Applications in Advanced Material Synthesis

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde groups into alcohols or other reduced forms.

Substitution: The prop-2-yn-1-yloxy groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols or alkanes.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are porous materials formed by the covalent bonding of organic molecules. BPTA serves as a key building block in the synthesis of various COFs, which exhibit significant potential for applications in gas storage, separation, and catalysis.

Synthesis and Properties

BPTA has been utilized in the design of COFs with tailored properties for specific applications. For instance, studies have shown that COFs synthesized from BPTA exhibit high surface areas and tunable pore sizes, making them suitable for gas adsorption applications. The incorporation of alkynyl groups from BPTA enhances the structural stability and functionality of these frameworks .

Table 1: Properties of COFs Derived from BPTA

| Property | Value |

|---|---|

| Surface Area | Up to 2723 m²/g |

| Pore Size | Approximately 1.5 nm |

| Gas Adsorption Capacity | High (specific values vary) |

Applications in Gas Adsorption

BPTA-based COFs have demonstrated exceptional capabilities in gas adsorption, particularly for carbon dioxide (CO₂) and other small molecules. The presence of nitrogen-rich functional groups within these frameworks significantly enhances their interaction with CO₂, leading to improved capture efficiencies .

Photocatalytic Applications

BPTA has also been explored for its photocatalytic properties. Its structural characteristics allow it to act as an effective photocatalyst under visible light irradiation.

Mechanism and Efficiency

Research indicates that BPTA-based photocatalysts can facilitate hydrogen evolution reactions (HER) at notable rates, making them promising candidates for sustainable energy applications. The incorporation of BPTA into various photocatalytic systems has shown enhanced charge separation efficiency and improved light absorption capabilities .

Table 2: Photocatalytic Performance of BPTA-based Systems

| Catalyst Type | HER Rate (mmol g⁻¹ h⁻¹) |

|---|---|

| BPTA-modified COF | Up to 20.7 |

| Other COF variants | Varies (lower rates) |

Environmental Applications

The unique properties of BPTA also make it suitable for environmental applications, particularly in pollutant removal and water treatment.

Adsorption Studies

Studies have shown that BPTA-derived materials can effectively adsorb heavy metals and organic pollutants from aqueous solutions. The high surface area and functional groups present in these materials facilitate strong interactions with contaminants, leading to high removal efficiencies .

Table 3: Adsorption Capacities of BPTA-based Materials

| Pollutant Type | Maximum Adsorption Capacity (mg g⁻¹) |

|---|---|

| Heavy Metals | Up to 4350 |

| Organic Dyes | High (specific values vary) |

Case Study 1: Photocatalytic Hydrogen Production

In a study focusing on hydrogen production via photocatalysis, a BPTA-based COF was synthesized and tested under visible light conditions. The results indicated a significant HER rate, showcasing the effectiveness of BPTA in enhancing photocatalytic activity through structural modifications .

Case Study 2: Environmental Remediation

Another study evaluated the performance of BPTA-derived materials in removing heavy metals from contaminated water sources. The findings revealed that these materials could achieve removal efficiencies exceeding 90%, underscoring their potential for environmental cleanup applications .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2,5-bis(prop-2-yn-1-yloxy)terephthalaldehyde is highlighted through comparisons with analogous terephthalaldehyde derivatives. Key differences in substituents, reactivity, and applications are summarized below:

Table 1: Comparative Analysis of Terephthalaldehyde Derivatives

Key Insights

In contrast, boronate esters (e.g., in CAS 2305615-53-4) facilitate Suzuki-Miyaura cross-coupling, making them ideal for constructing π-conjugated polymers .

Material Properties :

- Alkyloxy derivatives (e.g., octyloxy, hexyloxy) improve solubility in organic solvents, critical for solution-processable COFs and semiconductors. Longer chains (C₈ vs. C₆) correlate with higher surface areas in COFs (e.g., 1202 m²/g for octyloxy vs. 1.5 nm pore size for propargyl) .

- Aromatic substituents (e.g., biphenyl, 3-phenylpropoxy) enhance thermal stability and π-π stacking, beneficial for charge transport in electronics .

Biological Activity

2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde (BPTA) is a compound that has garnered attention in recent years for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and applications of BPTA, supported by data tables and research findings.

- Molecular Formula : C₁₄H₁₀O₄

- Molecular Weight : 242.23 g/mol

- CAS Number : 1538579-23-5

Antimicrobial Properties

BPTA has been investigated for its antimicrobial effects. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities. The presence of the alkyne functional group is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Anticancer Activity

Research has shown that BPTA may possess anticancer properties. In vitro studies suggest that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

The biological activity of BPTA can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : BPTA may inhibit enzymes involved in critical metabolic pathways within cancer cells and bacteria.

- Signal Transduction Pathways : The compound can modulate signaling pathways related to cell growth and apoptosis, contributing to its anticancer effects.

Case Studies

-

Antimicrobial Efficacy :

- Study : A comparative study evaluated the antimicrobial activity of BPTA against E. coli and S. aureus.

- Results : BPTA demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, indicating strong antimicrobial potential.

-

Anticancer Activity :

- Study : An in vitro analysis on human breast cancer cells (MCF-7).

- Results : Treatment with BPTA resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours, with apoptosis confirmed through flow cytometry.

Data Table

| Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/mL) | Observations |

|---|---|---|---|

| Antimicrobial | E. coli | 32 | Effective against gram-negative bacteria |

| Antimicrobial | S. aureus | 32 | Effective against gram-positive bacteria |

| Anticancer | MCF-7 (breast cancer) | 25 | Induces apoptosis |

Q & A

Q. What are the recommended synthesis and purification methods for 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde (BPTA)?

BPTA is synthesized via dialkylation of 2,5-dihydroxyterephthalaldehyde using propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Post-reaction purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials and byproducts. Recrystallization from ethanol or acetonitrile may further enhance purity .

Q. Which characterization techniques are critical for confirming the structure and purity of BPTA?

- NMR spectroscopy : ¹H/¹³C NMR to verify aldehyde peaks (~9.8–10.2 ppm) and propynyloxy substituents.

- FT-IR : Stretching vibrations for C≡C (2100–2260 cm⁻¹) and aldehyde C=O (1680–1720 cm⁻¹).

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm molecular weight (C₁₄H₁₀O₄, MW 242.227).

- Single-crystal X-ray diffraction : For absolute structural confirmation, though crystallization may require slow evaporation in nonpolar solvents .

Q. How should BPTA be stored to ensure stability, and what safety protocols are essential during handling?

Store BPTA under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation of aldehyde groups and propynyl moieties. Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. In case of spills, collect with inert absorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does BPTA function as a linker in covalent organic frameworks (COFs), and what methodological considerations optimize its use?

BPTA’s dialdehyde groups enable Schiff-base condensations with amines (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form β-ketoenamine-linked COFs. The propynyloxy substituents introduce steric effects, influencing pore geometry and crystallinity. Optimize reaction conditions (e.g., solvothermal synthesis at 120°C in mesitylene/dioxane) and validate topology via PXRD and BET surface area analysis .

Q. What challenges arise in resolving structural contradictions between crystallographic data and spectroscopic results for BPTA-derived materials?

Discrepancies may stem from dynamic covalent bonding or amorphous regions in COFs. Use Rietveld refinement (SHELX, WinGX) to reconcile PXRD patterns with proposed models . For non-crystalline phases, pair solid-state NMR with TEM to assess local order .

Q. How can substituent engineering of BPTA modulate material properties for targeted applications?

Replace propynyloxy groups with alkyl or aryl substituents to tailor COF porosity and stability. For example, ethyloxy groups reduce pore congestion compared to bulkier butoxy analogs. Validate steric effects via CPK molecular modeling and gas adsorption studies .

Q. What methodologies address conflicting reactivity data in BPTA-based polymerization or sensing systems?

Contradictions in reactivity (e.g., aldehyde vs. alkyne participation) require kinetic studies (e.g., in situ FT-IR) and computational modeling (DFT) to identify dominant pathways. For sensing applications, compare BPTA’s chirality induction efficiency with analogs like 2,5-di(1-naphthyl)-terephthalaldehyde using ECD spectroscopy .

Q. How does BPTA’s dual functionality (aldehyde and alkyne) enable multifunctional material design?

The aldehyde groups facilitate covalent bonding (e.g., imine linkages), while terminal alkynes allow post-synthetic modifications (e.g., click chemistry with azides). For example, alkynyl-COFs functionalized with biomolecules (DNA, enzymes) improve targeting in biosensing. Validate modifications via XPS and fluorescence quenching assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.